cIAP1 Ligand-Linker Conjugates 11 Hydrochloride is a synthetic chemical compound designed for targeted protein degradation. This compound is a combination of an Inhibitor of Apoptosis Protein (IAP) ligand and a linker that facilitates the recruitment of E3 ubiquitin ligases, specifically useful in the development of proteolysis-targeting chimeras (PROTACs). The primary function of cIAP1 Ligand-Linker Conjugates 11 is to enable the selective degradation of specific proteins, which has significant implications in therapeutic applications, particularly in cancer treatment and other diseases where protein homeostasis is disrupted .
cIAP1 Ligand-Linker Conjugates 11 Hydrochloride falls under the classification of heterobifunctional ligands, which are crucial in the development of PROTACs. It is categorized as a small molecule with a molecular weight of 617.743 g/mol and a chemical formula of C₃₅H₄₃N₃O₇. The compound is available for research purposes from various suppliers, including TargetMol and MedChemExpress .
The synthesis of cIAP1 Ligand-Linker Conjugates 11 involves several key steps:
The molecular structure of cIAP1 Ligand-Linker Conjugates 11 features an IAP ligand connected to a linker that facilitates interaction with E3 ubiquitin ligases. The detailed structural data includes:
This structure allows for effective binding to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome .
cIAP1 Ligand-Linker Conjugates 11 undergoes several chemical reactions that are pivotal for its function:
The mechanism by which cIAP1 Ligand-Linker Conjugates 11 operates involves:
This mechanism highlights its potential in therapeutic applications aimed at diseases characterized by abnormal protein accumulation .
Key physical and chemical properties of cIAP1 Ligand-Linker Conjugates 11 include:
These properties are essential for determining its usability in laboratory settings and potential therapeutic applications .
cIAP1 Ligand-Linker Conjugates 11 Hydrochloride has several scientific applications:
PROTACs represent a revolutionary class of heterobifunctional molecules designed to exploit the cell’s endogenous ubiquitin-proteasome system (UPS) for targeted protein degradation. Unlike conventional small-molecule inhibitors that block protein activity through occupancy-driven mechanisms, PROTACs operate via an event-driven mechanism. These molecules consist of three key elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker connecting both moieties. PROTACs transiently form a ternary complex (target-PROTAC-E3 ligase), enabling ubiquitination of the target protein and subsequent degradation by the 26S proteasome. This catalytic process allows PROTACs to act sub-stoichiometrically, offering advantages in overcoming drug resistance and targeting "undruggable" proteins, such as transcription factors or scaffolding proteins, which lack conventional enzymatic pockets [2] [7].
E3 ubiquitin ligases confer specificity to the UPS by recognizing target substrates and facilitating ubiquitin transfer from E2 conjugating enzymes. Humans encode >600 E3 ligases, categorized into four structural families:
E3 ligases determine the efficiency, tissue specificity, and substrate selectivity of PROTACs. Currently, fewer than 2% of known E3 ligases (e.g., VHL, CRBN, MDM2, cIAP1) are utilized in PROTAC design due to ligand availability and mechanistic understanding. cIAP1 (cellular Inhibitor of Apoptosis Protein 1), a RING-type E3 ligase, regulates NF-κB signaling and apoptosis, making it a compelling candidate for targeted degradation applications [3] [8].
cIAP1 (encoded by BIRC2) contains three N-terminal baculovirus IAP repeat (BIR) domains and a C-terminal RING domain. It functions as a key regulator of:
cIAP1’s dysregulation contributes to tumor progression and resistance to chemotherapy. Its involvement in muscle atrophy via NF-κB/MuRF1 pathways further highlights therapeutic relevance beyond oncology. Degrading cIAP1 offers a strategy to disrupt oncogenic signaling cascades more completely than inhibition alone [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1